

Elimusertib versus ceralasertib efficacy comparison

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Compound Focus: Elimusertib

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Comparative Efficacy & Toxicity at a Glance

The table below summarizes key comparative data for **Elimusertib** and Ceralasertib.

Aspect	Elimusertib	Ceralasertib
Relative Potency	More potent; lower IC ₅₀ values in viability assays [1] [2].	Less potent compared to Elimusertib [1] [2].
Preclinical Single-Agent Cytotoxicity	Highly active; induces replication catastrophe and caspase-dependent apoptosis in TNBC and other models [3] [4].	Active, but often explored in combination therapies [5] [6].
Synergy with DNA-Damaging Agents	Highly synergistic with a broad spectrum of agents (e.g., TOP1/2 inhibitors, cisplatin) [2].	Synergistic with chemotherapy (e.g., paclitaxel) and radiation; reverses chemoresistance in SLFN11-negative cells [6] [2].
Key Preclinical & Clinical Findings	Induces replication catastrophe; anti-tumor efficacy in xenograft and PDX models of breast cancer [4].	Durable clinical responses in combo with paclitaxel in anti-PD1-resistant melanoma; well-tolerated with palliative RT [5] [6].

Aspect	Elimusertib	Ceralasertib
Notable Toxicity Profile	No unique cardiotoxicity reported in murine studies [1].	Unique cardiotoxicity observed in murine models (single dose); possibly due to high unbound plasma concentration [1] [7].
Immune Modulation	Information not prominent in the provided search results.	Promotes anti-tumor immunity; intermittent dosing causes CD8+ T-cell depletion and rebound, synergizing with anti-PD-L1 [8].

Insights into Key Experimental Data

Here is a deeper dive into the methodologies and findings from the key studies cited above.

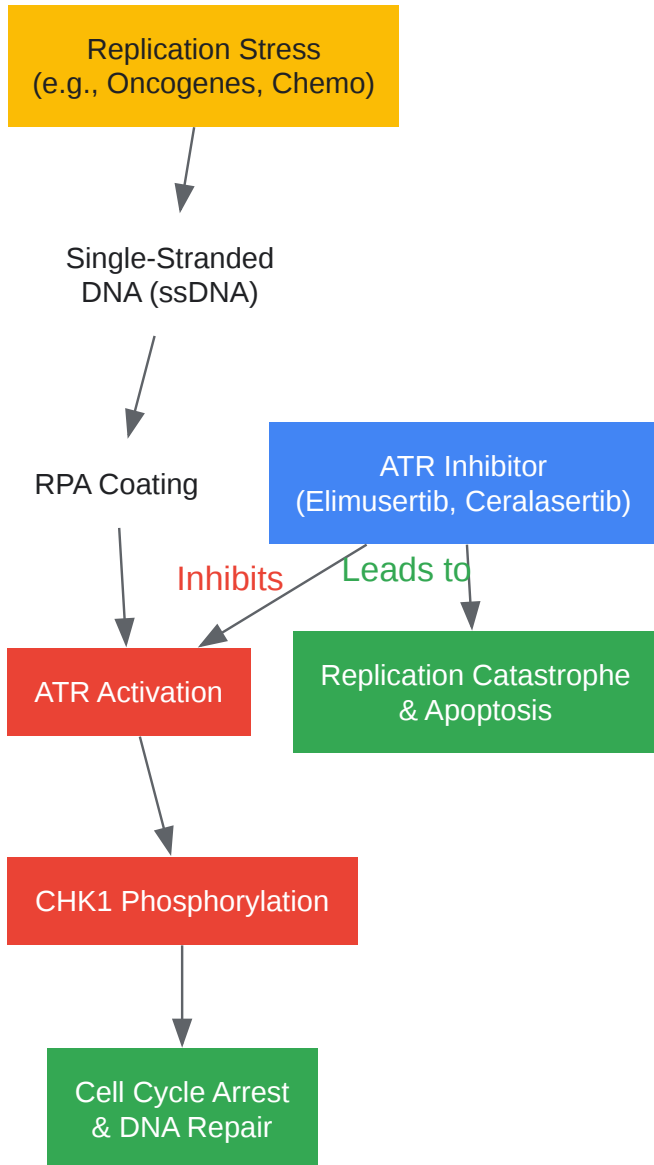
- **Comparative In Vivo Toxicology Study: A 2025 study directly compared three ATR inhibitors, including Elimusertib and Ceralasertib, in mice. The methodology involved administering a single dose of each ATRi alone or with 6 Gy total body irradiation (TBI). Mice were euthanized 48 hours post-TBI, with blood and tissues collected for complete blood counts (CBC) and histopathological analysis. Pharmacokinetics (PK) and IC₅₀ values were also compared. The study concluded that Elimusertib was the most potent, while Ceralasertib was the least potent and was uniquely associated with cardiotoxicity. Notably, no ATR inhibitor exacerbated radiation-induced toxicities [1] [7].**
- **In Vitro Potency and Synergy Profiling: A 2024 study systematically compared several ATR inhibitors, including Elimusertib and Ceralasertib. The core methodology involved cell viability assays (e.g., CellTiter-Glo) on small-cell lung cancer (SCLC) lines. Researchers treated cells with a range of drug concentrations for 72 hours to determine cytotoxic potency. The study found the rank order of potency for single-agent viability suppression to be: Gartisertib > Elimusertib > M1774 (Tuvusertib) > Ceralasertib > Berzosertib [2]. Furthermore, the study used combination index (CI) analysis to demonstrate that low doses of ATR inhibitors, including M1774, were highly synergistic with various DNA-damaging agents like TOP1 inhibitors (e.g., SN-38) and cisplatin [2].**
- **Elimusertib's Mechanism in Breast Cancer: A 2025 study focused on Elimusertib's mechanism in breast cancer cells. Key experimental protocols included:**

- **BrdU Assay:** Used to measure S-phase progression and the accumulation of single-stranded DNA (ssDNA), a key event leading to replication catastrophe.
 - **Comet Assay (Alkaline & Neutral):** Used to quantitatively measure single-stranded (alkaline) and double-stranded (neutral) DNA damage.
 - **Flow Cytometry for Cell Cycle & Apoptosis:** Used to confirm the increase in the sub-G1 population (indicative of cell death) and Annexin V staining to detect apoptosis. The study demonstrated that **Elimusertib** delays S-phase progression, induces ssDNA accumulation, and triggers **caspase-7-dependent apoptosis**, culminating in replication catastrophe, particularly in cells with high replication stress [4].
- Clinical Efficacy of Ceralasertib in Combination Therapies:
 - **With Paclitaxel:** A Phase I study (NCT02630199) in patients with advanced solid tumors established a Recommended Phase II Dose (RP2D) of **Ceralasertib 240 mg BD (days 1-14) + Paclitaxel 80 mg/m² (D1, D8, D15) every 28 days**. The primary efficacy finding was an **Objective Response Rate (ORR) of 33.3%** in patients with metastatic melanoma who had failed prior anti-PD-1/L1 therapy [6].
 - **With Radiotherapy:** A Phase Ib trial (PATRIOT Part C) combined Ceralasertib with palliative radiotherapy. The primary endpoint was to identify the maximum tolerated dose (MTD). The study found the combination was well-tolerated, with a non-tolerated dose not reached. The **maximum administered dose was 80 mg BD Ceralasertib with 30 Gy in 15 fractions**, demonstrating promising anti-tumor activity in irradiated lesions [5].

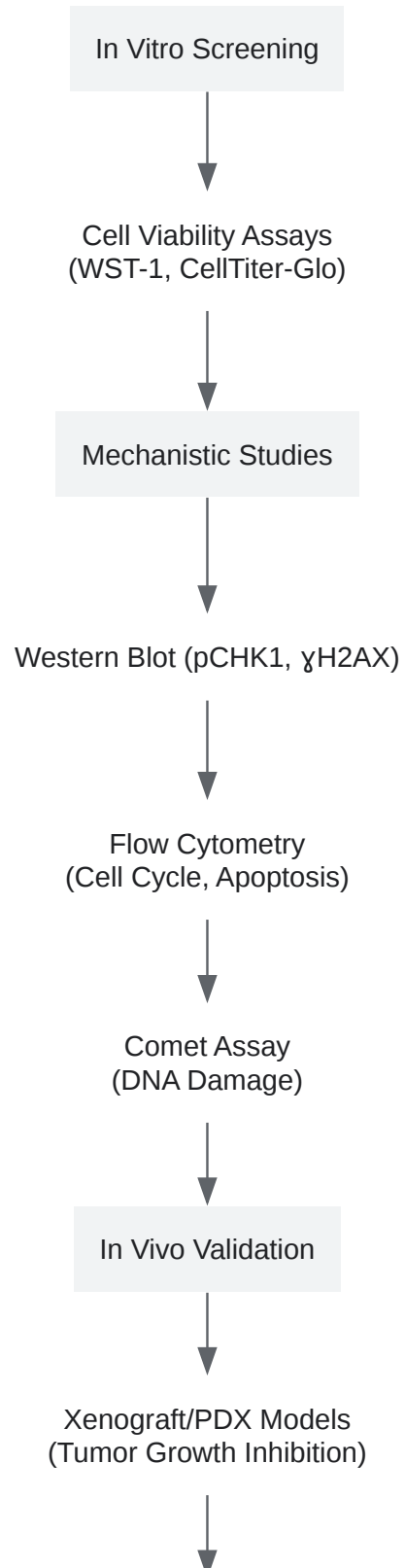
Signaling Pathways and Experimental Workflows

The following diagram illustrates the core mechanism of ATR inhibitors and a common workflow for assessing their efficacy in preclinical models, based on the methodologies described.

ATR/CHK1 Pathway & Inhibition



Common Preclinical Assessment Workflow



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Key Research Considerations

- Clinical Translation: Ceralasertib has more extensive clinical data, showing efficacy in combination regimens for melanoma and with radiotherapy [5] [6]. **Elimusertib**'s profile is currently more robust in preclinical models [3] [4].
- Dosing Schedule Matters: The immune-modulatory effects of Ceralasertib are schedule-dependent. An intermittent dosing schedule (e.g., 7 days on/7 days off) is crucial to allow for CD8+ T-cell recovery and maximize therapeutic benefit when combined with immunotherapy [8].
- Biomarker-Driven Selection: **The efficacy of both drugs, particularly in combination with DNA-damaging agents, may be enhanced by biomarkers. SLFN11 expression** is a promising candidate for predicting response, as ATR inhibition can reverse chemoresistance in SLFN11-negative cells [2].

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